molecular formula C6H5ClFNO2S B13259005 6-Chloro-5-methylpyridine-3-sulfonyl fluoride

6-Chloro-5-methylpyridine-3-sulfonyl fluoride

Cat. No.: B13259005
M. Wt: 209.63 g/mol
InChI Key: BDOWLAWBKAZDGN-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO2S. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride typically involves the reaction of 6-Chloro-5-methylpyridine-3-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

6-Chloro-5-methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride
  • 5-Methylpyridine-3-sulfonyl fluoride
  • 6-Chloro-3-pyridinesulfonyl fluoride

Uniqueness

6-Chloro-5-methylpyridine-3-sulfonyl fluoride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-5-methylpyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3

InChI Key

BDOWLAWBKAZDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)F

Origin of Product

United States

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